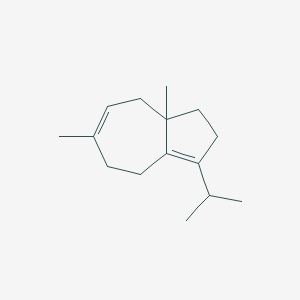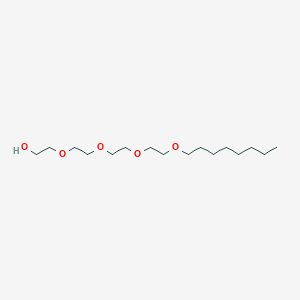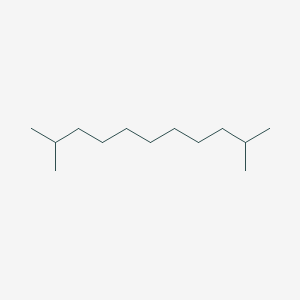
2,10-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-Dimethylundecane is a hydrocarbon compound with the chemical formula C13H28. It is commonly known as 2,10-diMe-C11 and belongs to the class of alkanes. This compound has been studied extensively for its potential applications in various fields, including scientific research.
Wirkmechanismus
The mechanism of action of 2,10-Dimethylundecane is not well understood. However, it is believed to interact with cell membranes and affect their physical properties. It may also interact with proteins and enzymes involved in lipid metabolism.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,10-Dimethylundecane are not well studied. However, it has been reported to have low toxicity and is not expected to cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
2,10-Dimethylundecane has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and has a low volatility, which makes it easy to handle and store. However, it has some limitations, including its low solubility in water and its limited use in biological systems.
Zukünftige Richtungen
There are several future directions for the study of 2,10-Dimethylundecane. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of its potential applications in the field of nanotechnology, where it may be used as a building block for the synthesis of new materials. Additionally, further studies are needed to understand its mechanism of action and its potential use in biological systems.
Conclusion:
In conclusion, 2,10-Dimethylundecane is a hydrocarbon compound that has potential applications in various fields, including scientific research. Its synthesis method is well established, and it has been used as a reference standard in GC-MS analysis and as a model compound in studies of the biodegradation of alkanes. Further research is needed to understand its mechanism of action and its potential use in biological systems. Overall, 2,10-Dimethylundecane is a promising compound with many potential applications in the future.
Synthesemethoden
The synthesis of 2,10-Dimethylundecane involves several steps. The first step involves the preparation of 1-bromoundecane by reacting 1-undecene with hydrogen bromide. The second step involves the reaction of 1-bromoundecane with 2-methyl-1-propanol in the presence of a strong base such as potassium tert-butoxide to produce 2,10-Dimethylundecane.
Wissenschaftliche Forschungsanwendungen
2,10-Dimethylundecane has been studied for its potential applications in various fields, including scientific research. It has been used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis of complex mixtures such as crude oils and petroleum products. It has also been used as a model compound in studies of the biodegradation of alkanes in the environment.
Eigenschaften
CAS-Nummer |
17301-27-8 |
|---|---|
Produktname |
2,10-Dimethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
2,10-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-12(2)10-8-6-5-7-9-11-13(3)4/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
AZUSLLNYWXCPIZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCC(C)C |
Kanonische SMILES |
CC(C)CCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



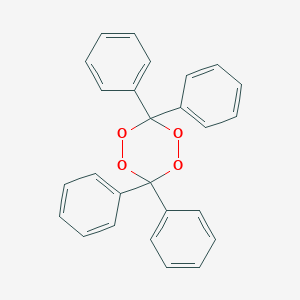
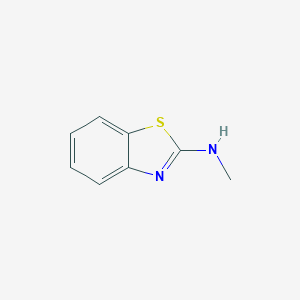
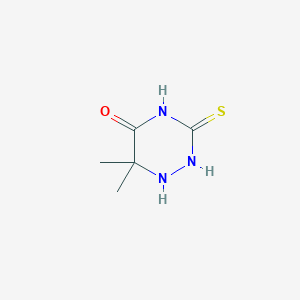
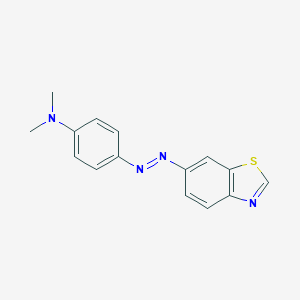
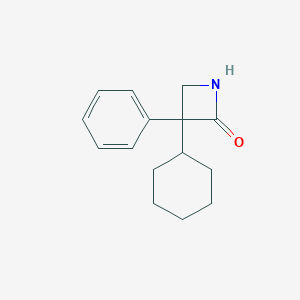
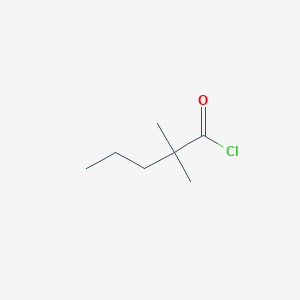
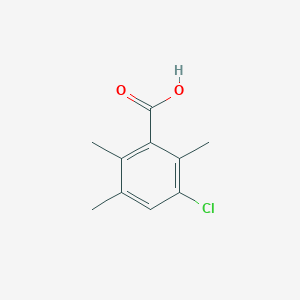
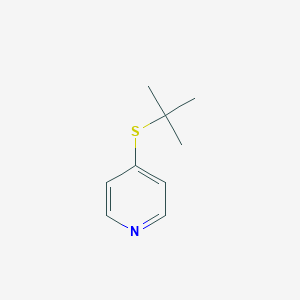
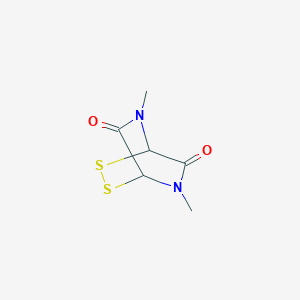
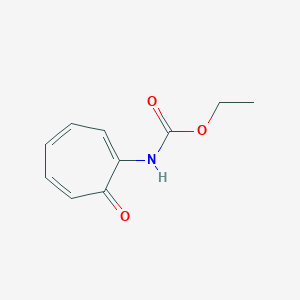
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
